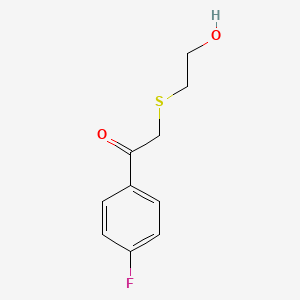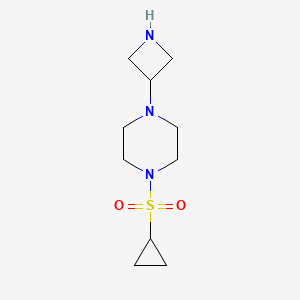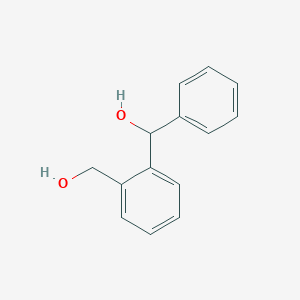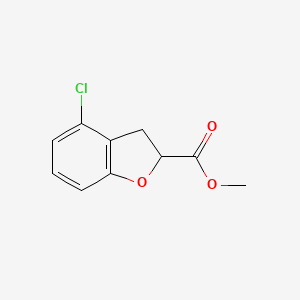
2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide: Lacks the 2-methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-3-(1h-pyrazol-1-yl)-2-(propylamino)propanamide: Lacks the 5-methyl group on the pyrazole ring, potentially altering its properties.
Uniqueness
The presence of both the 2-methyl and 5-methyl groups on the pyrazole ring, along with the propylamino group, makes 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide unique. These structural features may contribute to its specific biological activities and chemical reactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-3-(5-methylpyrazol-1-yl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-6-13-11(3,10(12)16)8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
InChI Key |
YAVWCILPIXUZML-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)(CN1C(=CC=N1)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)




![(S)-(9H-Fluoren-9-yl)MethOxy]Carbonyl 2-amino-3-ethyl-pentanoic acid](/img/structure/B13640743.png)

![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)





